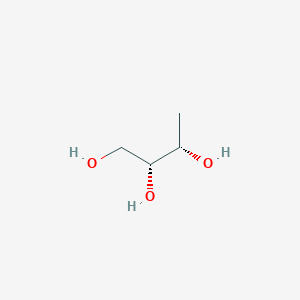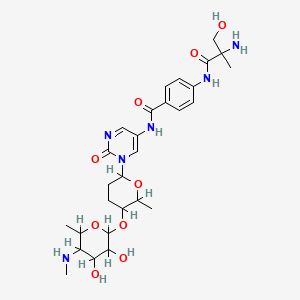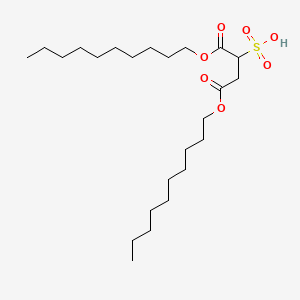
Butanedioic acid, 2-sulfo-, 1,4-didecyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanedioic acid, 2-sulfo-, 1,4-didecyl ester, also known as sodium 1,4-didecyl sulphonatosuccinate, is a compound that belongs to the class of anionic surfactants. It is characterized by its excellent emulsifying, dispersing, wetting, and foaming properties. This compound is commonly used in various industrial applications, including detergents, personal care products, and textile processing .
Preparation Methods
The synthesis of butanedioic acid, 2-sulfo-, 1,4-didecyl ester involves a two-step process:
Esterification Reaction: The first step is the esterification of maleic anhydride with decanol to produce 1,4-didecyl maleate.
Sulfonation Reaction: The second step involves the sulfonation of 1,4-didecyl maleate with sodium bisulfite to yield this compound.
Chemical Reactions Analysis
Butanedioic acid, 2-sulfo-, 1,4-didecyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, the ester bonds can be hydrolyzed, leading to the formation of butanedioic acid and decanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonate group, forming sulfonic acids.
Substitution: The sulfonate group can participate in substitution reactions with nucleophiles, leading to the formation of various derivatives.
Scientific Research Applications
Butanedioic acid, 2-sulfo-, 1,4-didecyl ester has a wide range of scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility and stability of reactants.
Biology: The compound is employed in biological studies to investigate the effects of surfactants on cell membranes and protein interactions.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to form micelles and enhance the solubility of hydrophobic drugs.
Mechanism of Action
The mechanism of action of butanedioic acid, 2-sulfo-, 1,4-didecyl ester primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to emulsify and disperse hydrophobic substances. This action is facilitated by the presence of both hydrophobic (didecyl) and hydrophilic (sulfonate) groups in its structure. The sulfonate group interacts with water molecules, while the didecyl chains interact with hydrophobic substances, leading to the formation of stable emulsions and dispersions .
Comparison with Similar Compounds
Butanedioic acid, 2-sulfo-, 1,4-didecyl ester can be compared with other similar compounds such as:
Butanedioic acid, 2-sulfo-, 1,4-dibutyl ester: This compound has shorter alkyl chains, resulting in different surfactant properties and applications.
Butanedioic acid, 2-sulfo-, 1,4-dioctyl ester: With medium-length alkyl chains, this compound exhibits surfactant properties that are intermediate between the didecyl and dibutyl esters.
Butanedioic acid, 2-sulfo-, 1,4-dihexyl ester: This compound has hexyl chains, providing unique surfactant characteristics suitable for specific applications
This compound stands out due to its long didecyl chains, which enhance its emulsifying and dispersing capabilities, making it particularly effective in industrial applications.
Properties
CAS No. |
4601-79-0 |
|---|---|
Molecular Formula |
C24H46O7S |
Molecular Weight |
478.7 g/mol |
IUPAC Name |
1,4-didecoxy-1,4-dioxobutane-2-sulfonic acid |
InChI |
InChI=1S/C24H46O7S/c1-3-5-7-9-11-13-15-17-19-30-23(25)21-22(32(27,28)29)24(26)31-20-18-16-14-12-10-8-6-4-2/h22H,3-21H2,1-2H3,(H,27,28,29) |
InChI Key |
HWJHLQSSWFHRQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCC)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


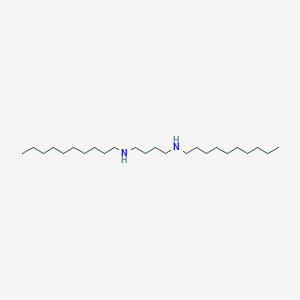
![Acetic acid, [(4-bromophenyl)hydrazono]cyano-, ethyl ester](/img/structure/B14161233.png)
![(17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) carbamimidoselenoate;4-methylbenzenesulfonic acid](/img/structure/B14161234.png)
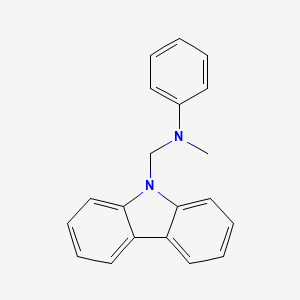
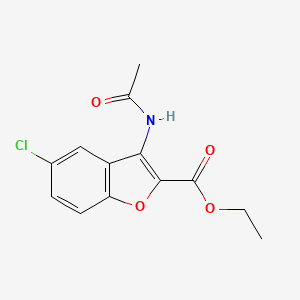
![2-(4-nitrophenoxy)-N-[(2-phenylethyl)carbamothioyl]acetamide](/img/structure/B14161256.png)
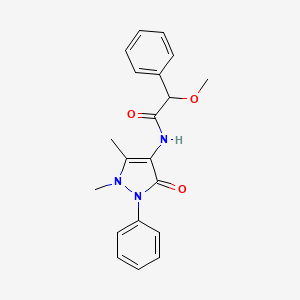
![4-({4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B14161272.png)
![N-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]guanidine](/img/structure/B14161284.png)
![N-(6-methoxy-1-propylpyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide](/img/structure/B14161289.png)


